[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533124
InChI: InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m1/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13533124

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m1/s1
Standard InChI Key MCQMFGSUHDOVEN-LLVKDONJSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular architecture combines three critical functional groups: a pyrrolidine ring, an amino-acetyl substituent, and a tert-butyl-protected carbamate. These elements confer unique physicochemical properties, including stereochemical specificity due to the (R)-configuration at the pyrrolidine C3 position. The molecular weight of 285.38 g/mol and a polar surface area of 78.9 Ų (calculated from its SMILES string) indicate moderate solubility in organic solvents, a trait advantageous for synthetic manipulation.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nametert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
Canonical SMILESCC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
CAS RegistryNot publicly disclosed

The stereochemistry at the pyrrolidine C3 position critically influences biological activity. Comparative studies on its (S)-enantiomer counterpart, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, demonstrate marked differences in receptor binding affinities, underscoring the importance of chiral purity in pharmacological applications.

Synthetic Methodology

General Synthesis Strategy

Synthesis typically follows a multi-step sequence starting from (R)-pyrrolidin-3-yl-carbamic acid derivatives. A representative pathway involves:

  • Amino Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Acetylation: Coupling of the amino group with chloroacetyl chloride under Schotten-Baumann conditions, followed by nucleophilic substitution with ammonia to yield the 2-amino-acetyl moiety.

  • Isopropyl Incorporation: Alkylation of the secondary amine using isopropyl bromide in the presence of a base such as potassium carbonate.

Critical parameters include maintaining anhydrous conditions during Boc protection and controlling reaction temperatures (<0°C) during acetylation to prevent racemization.

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.42 (s, 9H, tert-butyl), δ 4.15–3.95 (m, pyrrolidine protons), and δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl).

  • Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calcd. for C₁₄H₂₇N₃O₃, 286.20; observed 286.18.

Target ClassInteraction Hypothesis
Serine HydrolasesCovalent binding via carbamate
Aminergic GPCRsAllosteric modulation
Epigenetic RegulatorsHDAC inhibition via zinc chelation

In silico docking studies using AutoDock Vina position the tert-butyl group within hydrophobic pockets of model enzymes, while the amino-acetyl chain forms hydrogen bonds with catalytic residues.

Comparative Analysis with Structural Analogs

Table 3: Enantiomeric and Functional Group Variations

CompoundKey Structural DifferenceBioactivity Shift
(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl analogChloro vs. amino-acetyl group10-fold reduction in GPCR binding
Benzyl ester counterpartBenzyl vs. tert-butyl protectionImproved metabolic stability

The tert-butyl group in [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester enhances steric shielding of the carbamate, conferring greater stability than benzyl-protected analogs under physiological conditions.

Future Research Directions

Priority Investigations

  • Metabolic Profiling: Identification of cytochrome P450 isoforms involved in oxidative metabolism.

  • Crystallographic Studies: X-ray diffraction analysis of target-bound complexes to validate docking predictions.

  • Structure-Activity Relationships (SAR): Systematic modification of the isopropyl and amino-acetyl groups to optimize pharmacokinetic properties.

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